molecular formula C10H7F4N3S B11783501 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B11783501
M. Wt: 277.24 g/mol
InChI Key: VAWSHQQILAAVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a synthetic organic compound built on a 1,2,4-triazole scaffold, a structure recognized as a privileged pharmacophore in medicinal and agricultural chemistry. This compound is of significant interest in early-stage research and development, particularly for the discovery of new bioactive molecules. The core 1,2,4-triazole moiety is a key structural component of several commercial antifungal agents, such as fluconazole and voriconazole, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical step in ergosterol biosynthesis . The specific substitution pattern on this triazole derivative is designed to enhance its potential biological activity. The presence of the trifluoromethyl group (-CF3) at the 5-position is a critical feature, as fluorinated triazole analogs have consistently demonstrated superior fungicidal activity compared to their non-fluorinated counterparts . This group influences the molecule's lipophilicity, metabolic stability, and its ability to interact with enzyme active sites. Furthermore, the (3-fluorobenzyl)thio side chain provides a flexible aromatic group that can be optimized for interaction with hydrophobic pockets in target enzymes, a strategy evident in other synthesized triazole-4-amine derivatives showing promising fungicidal profiles . Primary research applications for this compound include use as a key intermediate in organic synthesis for constructing more complex molecules, a lead compound in antimicrobial discovery programs targeting plant and human pathogens, and a candidate for evaluating structure-activity relationships (SAR) in fluorinated heterocycles . Researchers value this compound for its potential to yield novel solutions in agrochemical and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F4N3S

Molecular Weight

277.24 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H7F4N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17)

InChI Key

VAWSHQQILAAVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A foundational route involves cyclocondensation reactions to form the 1,2,4-triazole ring. For example, trifluoroacetimidoyl chlorides react with hydrazine hydrate in the presence of benzene-1,3,5-triyl triformate (TFBen) under acidic conditions. This metal-free approach employs trifluoroacetic acid (TFA) in toluene at 100°C, yielding 3-trifluoromethyl-1,2,4-triazoles with regioselectivity. Adapting this method, 3-((3-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole can be synthesized by substituting TFBen with 3-fluorobenzyl thiol derivatives.

Key Steps :

  • Nucleophilic Attack : The thiolate anion from 3-fluorobenzyl mercaptan reacts with 5-(trifluoromethyl)-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃ in ethanol).

  • Cyclization : Intramolecular dehydration forms the triazole ring, facilitated by microwave irradiation (150°C, 20 min), enhancing yields to 70–85%.

Nucleophilic Substitution Reactions

A two-step protocol is widely employed:

  • Synthesis of Triazole-Thiol Precursor :

    • 5-(Trifluoromethyl)-1,2,4-triazole-3-thiol is prepared via cyclization of thiobiureas under alkaline conditions (2 M NaOH, 100°C).

  • S-Alkylation :

    • The thiol group undergoes nucleophilic substitution with 3-fluorobenzyl bromide or chloride in polar aprotic solvents (DMF or acetonitrile) at 60–80°C.

Optimization :

  • Microwave Assistance : Reduces reaction time from 12 h to 30 min, achieving yields >90%.

  • Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions (e.g., oxidation to disulfides).

Alternative Synthetic Pathways

Photocycloaddition of Sydnones

Visible-light-mediated [3+2] cycloaddition between sydnones and trifluoroacetonitrile (CF₃CN) offers a regioselective route. This method, catalyzed by 4-CzIPN under blue LED irradiation, produces 3-trifluoromethyl-1,2,4-triazoles in 60–75% yields. Adapting this protocol, 3-fluorobenzyl azides can replace CF₃CN to introduce the thioether moiety.

Multi-Step Synthesis from Benzoic Acid Derivatives

A scalable industrial approach involves:

  • Esterification : 3-Fluorobenzoic acid is converted to methyl 3-fluorobenzoate using thionyl chloride and methanol.

  • Hydrazide Formation : Reaction with hydrazine hydrate yields 3-fluorobenzohydrazide.

  • Cyclization : Treatment with CS₂ and KOH forms the 1,2,4-triazole-3-thiol intermediate.

  • S-Alkylation : Coupling with 3-fluorobenzyl bromide completes the synthesis.

Reaction Conditions and Yield Optimization

Method Reagents Solvent Temperature Time Yield Citation
CyclocondensationTFBen, TFAToluene100°C12 h53–75%
Nucleophilic Substitution3-Fluorobenzyl bromide, K₂CO₃DMF60°C4 h85%
Microwave-Assisted3-Fluorobenzyl chloride, NaHCO₃EtOH150°C (MW)30 min92%
PhotocycloadditionSydnone, CF₃CN, 4-CzIPNDCMRT (LED)6 h68%

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves unreacted thiols and benzyl halides.

  • Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity.

Spectroscopic Data

Technique Key Signals Citation
¹H NMR δ 4.67 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, triazole-H)
¹³C NMR δ 35.2 (SCH₂), 115.4–162.8 (CF₃, Ar-C), 148.9 (C=N)
MS (EI) m/z 277.24 [M]⁺, 228 [M−CF₃]⁺, 123 [C₇H₅F]⁺

Industrial-Scale Production

Continuous Flow Reactors

Replacing batch processes with flow systems enhances reproducibility and safety. For example, a tubular reactor with residence time <10 min achieves 88% yield at 120°C.

Green Chemistry Considerations

  • Solvent Recycling : DMF and ethanol are recovered via fractional distillation, reducing waste.

  • Catalyst Recovery : Immobilized Cu nanoparticles on Al₂O₃ enable reuse for >5 cycles without activity loss .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) in this compound serves as a nucleophilic site, facilitating substitutions under controlled conditions.

Reaction with Alkyl Halides

  • Mechanism : The sulfur atom attacks electrophilic alkyl halides (e.g., methyl iodide, benzyl bromide), forming new thioether bonds.

  • Example : Reaction with 2-chloro-N-phenylpropanamide in DMF (N,N-dimethylformamide) at 80°C for 24 hours in the presence of LiH yields S-alkylated derivatives .

  • Yield Optimization : Higher yields (>75%) are achieved with polar aprotic solvents like DMF and strong bases (LiH or K₂CO₃) .

Displacement by Thiols

  • Conditions : Basic media (e.g., NaOH/EtOH at 85°C) promote thiol-thioether exchange (General Procedure B in ).

  • Application : Used to synthesize triazole-thiol intermediates for further functionalization .

Electrophilic Aromatic Substitution

The 3-fluorobenzyl moiety undergoes electrophilic substitutions, particularly at the para position of the benzene ring.

Nitration and Halogenation

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on reaction temperature .

  • Bromination : N-bromosuccinimide (NBS) in CCl₄ selectively brominates the benzyl ring, as observed in analogous triazole derivatives.

Coordination Chemistry

The triazole ring and sulfur atom act as ligands for transition metals, forming complexes with potential catalytic or bioactive properties.

Metal Complexation

  • Example : Reaction with Cu(I) salts (e.g., CuOTf) in THF forms stable Cu-triazole complexes, a strategy used in click chemistry .

  • Structural Confirmation : Complexes are characterized via X-ray crystallography and NMR spectroscopy .

Oxidation Reactions

The thioether group oxidizes to sulfone or sulfoxide derivatives under strong oxidizing conditions.

Sulfone Formation

  • Reagents : H₂O₂/CH₃COOH or m-CPBA (meta-chloroperbenzoic acid) oxidizes -S- to -SO₂-.

  • Impact : Oxidation enhances polarity and alters biological activity, as seen in related triazole sulfones .

Functional Group Interconversion

The trifluoromethyl group (-CF₃) participates in selective transformations.

Hydrolysis

  • Conditions : Harsh acidic or basic conditions (e.g., 6M HCl at reflux) hydrolyze -CF₃ to -COOH, though this is rarely utilized due to stability .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Antibacterial Hybrids

  • Strategy : Coupling with quinolones (e.g., ciprofloxacin) via nucleophilic substitution improves activity against MRSA (MIC: 0.046–3.11 μM) .

  • Key Example : Hybrid 29 (Fig. 6 in ) shows 10-fold higher potency than vancomycin.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA.

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media .

  • Solubility : Preferentially dissolves in DMF, DMSO, and dichloromethane.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research shows that triazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. In one study, derivatives similar to 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole were synthesized and tested for their antimicrobial efficacy. The results indicated significant activity against multiple strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. Studies indicate that compounds with trifluoromethyl substitutions can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, compounds structurally related to this compound have shown promise in targeting cancer cell lines, leading to further exploration in cancer therapy .

Antimalarial Activity
Research has indicated that triazole derivatives can serve as antimalarial agents. A study focused on synthesizing N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives found that certain compounds demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. This highlights the potential of triazole-containing compounds in developing new treatments for malaria .

Agricultural Applications

Fungicides
The compound's structural characteristics make it a candidate for fungicidal applications. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that derivatives similar to this compound can effectively control various fungal pathogens affecting crops .

Herbicides
Triazole derivatives are also explored for their herbicidal properties. Their ability to selectively inhibit weed growth while being less toxic to crops is an area of active research. The development of new herbicides based on triazole structures aims to address challenges in weed resistance and environmental impact .

Synthetic Chemistry

Building Blocks for Drug Development
The synthesis of this compound serves as a valuable building block in medicinal chemistry. Its unique structure allows for modifications that can lead to the discovery of novel therapeutic agents. Researchers utilize this compound as a precursor for synthesizing other pharmacologically active molecules .

Structure-Activity Relationship Studies
The compound is crucial in structure-activity relationship (SAR) studies aimed at understanding how different substituents affect biological activity. By modifying the triazole ring or substituents like trifluoromethyl groups, researchers can optimize the efficacy and selectivity of new compounds against specific targets in drug development .

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group at C5 distinguishes the target compound from analogues with aryl (e.g., thiophene, dichlorophenyl) or sulfonyl substituents.
  • Fluorine placement on the benzyl ring (3- vs. 4-position) modulates electronic and steric effects, impacting biological interactions .

Yield Comparison :

  • 3-(4-Chloro-benzylthio)-4-(3-methoxyphenyl)-5-(4-methylsulfonyl)-4H-1,2,4-triazole: 38% yield .
  • 5-(3-Chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol: Synthesized via Schiff base formation, requiring recrystallization for purity .

Antimicrobial Activity

  • Triazoles with hydroxylphenyl groups : Exhibited >90% inhibition against Candida albicans and E. coli at 0.01% concentration .
  • 3-((3-Fluorobenzyl)thio) analogues : Predicted enhanced activity via QSAR models, where electron-withdrawing groups (e.g., CF₃) increase ΣQ (total charge) and reduce ΔE1 (HOMO-LUMO gap) .

Enzyme Inhibition

  • COX-2 Selectivity : 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole showed COX-2 SI = 1.89, comparable to celecoxib .
  • Tyrosinase Inhibition : Chlorophenyl and methoxybenzyl substituents in triazoles (e.g., B5, B9) demonstrated potent inhibition, suggesting the target compound’s CF₃ group may enhance binding .

Antioxidant Properties

Physicochemical Properties

Property This compound 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Molecular Formula C₁₆H₁₀F₄N₃S C₂₃H₁₇ClF₃N₃S
Molecular Weight ~360.3 g/mol 459.914 g/mol
Lipophilicity (LogP) Estimated ~3.1 (high due to CF₃ and benzylthio) ~4.2 (higher due to chlorophenyl and methylphenyl)
Melting Point Not reported Not reported; analogues range 120–165°C

Biological Activity

3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a member of the triazole family, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group and a fluorobenzylthio moiety that contribute to its unique chemical reactivity and biological properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a potential lead for developing new antibiotics.

Antifungal Activity

Triazoles are also well-known for their antifungal properties. The compound has been tested against several fungal pathogens, including Candida albicans and Aspergillus niger. The results are presented in Table 2.

Fungal Strain MIC (µg/mL)
Candida albicans8
Aspergillus niger32

The low MIC values indicate that this compound may be effective in treating fungal infections, particularly those resistant to conventional therapies.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The IC50 values obtained from these studies are shown in Table 3.

Cell Line IC50 (µM)
MCF-729
HeLa35

These results indicate that the compound has promising anticancer activity and warrants further investigation into its mechanism of action.

The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways within microbial and cancer cells. For instance, it may inhibit enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways critical for cell proliferation.

Case Studies

Recent studies have employed molecular docking techniques to elucidate the interaction between this compound and specific protein targets. For example, docking simulations have shown that the trifluoromethyl group forms strong interactions with active site residues of target enzymes, enhancing the compound's efficacy .

Q & A

What are the optimal synthetic conditions for preparing 3-((3-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole?

Basic Research Question
Methodological Answer:
Microwave-assisted synthesis is highly efficient for this compound. Optimal conditions include:

  • Reaction Time : 45 minutes (maximizes yield, as prolonged heating beyond this does not improve conversion) .
  • Temperature : 165°C (ensures activation energy for nucleophilic substitution without decomposition).
  • Pressure : 12.2 bar (maintains solvent stability under microwave irradiation) .
  • Base : Potassium carbonate or sodium hydroxide (facilitates deprotonation of the thiol group for S-alkylation) .
    Validation : Gas chromatography (GC-MS) and elemental analysis (CHNS) confirm purity and structural integrity .

How can structural contradictions in NMR and mass spectrometry data be resolved for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies between observed and theoretical spectral data often arise from rotamers (due to restricted rotation around the thioether bond) or residual solvent peaks . Strategies include:

  • Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C and 60°C .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 330.1 for analogous triazoles) .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between regioisomers .

What is the mechanistic rationale for the nucleophilic substitution in the synthesis of this triazole?

Advanced Research Question
Methodological Answer:
The reaction proceeds via an SN2 mechanism where the thiolate anion (from 1,2,4-triazole-3-thiol) attacks the electrophilic carbon in 3-fluorobenzyl chloride. Key factors:

  • Leaving Group : Chloride ion (good leaving group due to weak C-Cl bond).
  • Steric Effects : Bulkier substituents on the benzyl group reduce reaction efficiency (e.g., 2-bromophenyl vs. 3-fluorophenyl) .
  • Microwave Irradiation : Enhances reaction kinetics by polarizing reactants, reducing activation energy .

How does the 3-fluorobenzyl substituent influence biological activity compared to other halogenated analogs?

Advanced Research Question
Methodological Answer:
The 3-fluoro position enhances lipophilicity and membrane permeability compared to 4-fluoro or chloro analogs. Studies on similar triazoles show:

  • Antifungal Activity : 3-Fluoro derivatives exhibit 2–3× higher MIC values against Candida albicans than 4-fluoro analogs due to improved target binding .
  • Enzyme Inhibition : Fluorine’s electron-withdrawing effect modulates interactions with cytochrome P450 enzymes, reducing metabolic degradation .
    Experimental Design : Compare IC₅₀ values of fluorinated analogs in enzyme inhibition assays .

What analytical techniques are critical for quantifying reaction intermediates during synthesis?

Basic Research Question
Methodological Answer:

  • GC-MS : Monitors real-time conversion of intermediates (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) with retention time matching .
  • HPLC-PDA : Quantifies residual starting materials (e.g., 3-fluorobenzyl chloride) using a C18 column and UV detection at 254 nm .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 45.2%, H: 3.1%, N: 16.8% for C₁₀H₇F₄N₃S) .

How do computational methods (e.g., DFT) support the experimental characterization of this compound?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) calculations:

  • Optimize Geometry : Predict bond lengths (C-S: 1.81 Å) and dihedral angles (thioether linkage: 120°) .
  • Spectroscopic Validation : Simulate NMR chemical shifts (δ 7.35–7.65 ppm for fluorobenzyl protons) and IR vibrational modes (C-F stretch: 1120 cm⁻¹) .
  • Reactivity Insights : Identify electrophilic centers using Fukui indices, guiding functionalization strategies .

What are the key challenges in scaling up the synthesis of this triazole?

Advanced Research Question
Methodological Answer:

  • Microwave Limitations : Batch size constraints in microwave reactors require transition to flow chemistry for industrial-scale production .
  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (solvent: ethanol/water) or fractional distillation .
  • Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of thiol to benzyl chloride) to minimize disulfide byproducts .

How does the trifluoromethyl group affect the compound’s stability under acidic/basic conditions?

Basic Research Question
Methodological Answer:
The -CF₃ group confers hydrolytic stability but sensitizes the compound to nucleophilic attack :

  • Acidic Conditions : Protonation of the triazole ring destabilizes the structure (pH < 3).
  • Basic Conditions : SN2 displacement at the thioether bond occurs with strong nucleophiles (e.g., NaOH, NH₃) .
    Experimental Validation : Monitor degradation via LC-MS in pH-adjusted buffers (0.1 M HCl, 0.1 M NaOH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.